3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves multi-component reactions (MCRs) due to their efficiency and high atom economy. These reactions combine several operational steps in a single pot, avoiding the isolation and purification of intermediates . For example, the L-valine-mediated three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions is a notable method .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Reduction: Reduction of nitro compounds to amines.
Substitution: Nucleophilic substitution reactions involving the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, hydroxylamine hydrochloride, and various aldehydes . Reaction conditions often involve moderate temperatures and the use of solvents such as ethanol .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 5-(4-Methoxyphenyl)isoxazole
Uniqueness
3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(3-ethyl-4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-6-9(4-5-11(8)15-2)10-7-12(13)16-14-10/h4-7H,3,13H2,1-2H3 |
InChI Key |
XRFLEHQTIZYVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=NOC(=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.